molecular formula C16H16BrNO2 B310745 N-(2-bromophenyl)-4-isopropoxybenzamide

N-(2-bromophenyl)-4-isopropoxybenzamide

Cat. No.: B310745
M. Wt: 334.21 g/mol
InChI Key: VWLSUUMPDMRPTE-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-4-isopropoxybenzamide is a benzamide derivative characterized by a benzene ring substituted with an isopropoxy group at the 4-position and an amide-linked 2-bromophenyl moiety. The bromine atom at the 2-position of the phenyl ring introduces steric and electronic effects, while the isopropoxy group contributes to lipophilicity and solubility.

Properties

Molecular Formula

C16H16BrNO2

Molecular Weight

334.21 g/mol

IUPAC Name

N-(2-bromophenyl)-4-propan-2-yloxybenzamide

InChI

InChI=1S/C16H16BrNO2/c1-11(2)20-13-9-7-12(8-10-13)16(19)18-15-6-4-3-5-14(15)17/h3-11H,1-2H3,(H,18,19)

InChI Key

VWLSUUMPDMRPTE-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Br

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Br

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following compounds are structurally related to N-(2-bromophenyl)-4-isopropoxybenzamide, differing primarily in substituents and backbone architecture:

Table 1: Structural and Functional Comparison
Compound Name Benzamide Substituent Phenyl Substituent Key Properties/Activities Reference
This compound 4-isopropoxy 2-bromo High lipophilicity; inferred crystallinity
N-(2-nitrophenyl)-4-bromo-benzamide (I) 4-bromo 2-nitro Crystalline (two molecules per asymmetric unit)
4-bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) 4-bromo 4-methoxy-2-nitro Structural parameters for crystallography
(E)-3-(2-bromophenyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)phenyl]acrylamide (12d) Acrylamide backbone 2-bromo Antiproliferative (3× potency of STI-571 in K562 cells)
N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide 2-methoxy, 4-methyl 4-chloro High fluorescence intensity
Key Observations:

The 4-methoxy group in 4MNB () is smaller than isopropoxy, possibly enabling tighter crystal packing.

Biological Activity :

  • Compound 12d () demonstrates the significance of the 2-bromophenyl group in antiproliferative activity, though its acrylamide backbone differs from benzamide derivatives. This suggests that the bromine atom may enhance target binding in certain biological contexts .

Spectroscopic Properties :

  • The chloro and methoxy/methyl substituents in N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide () enhance fluorescence intensity, whereas the bromine in the target compound may induce fluorescence quenching via the heavy atom effect .

Physical and Chemical Properties

  • Solubility : Bulkier substituents like isopropoxy may reduce aqueous solubility relative to smaller groups (e.g., methoxy).
  • Crystallinity : Compounds with nitro groups (e.g., Compound I) exhibit distinct crystallographic parameters, such as dihedral angles between aromatic rings, which could influence material stability .

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